molecular formula C14H10N2O6 B2960952 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-4-carboxylic acid CAS No. 1547163-38-1

2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-4-carboxylic acid

Cat. No.: B2960952
CAS No.: 1547163-38-1
M. Wt: 302.242
InChI Key: UKKAISAKQMDGRC-UHFFFAOYSA-N
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Description

2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-4-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring and an isoindoline core, both of which are functionalized with multiple carbonyl groups. The presence of these functional groups makes the compound highly reactive and versatile for various chemical applications.

Mechanism of Action

Target of Action

The primary target of 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-4-carboxylic acid is cereblon , a protein that plays a crucial role in various cellular processes . This compound acts as a functionalized cereblon ligand, which is essential for the development of Thalidomide-based PROTACs .

Mode of Action

The compound interacts with its target, cereblon, by forming a complex. This interaction allows for rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . It is also amenable for linker attachment via reductive amination .

Biochemical Pathways

The compound’s interaction with cereblon leads to the modulation of various biochemical pathways. Specifically, it plays a role in the targeted protein degradation pathway . This pathway involves the selective degradation of specific proteins, which is a critical process in maintaining cellular homeostasis .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its role in targeted protein degradation . By interacting with cereblon, the compound can influence the degradation of specific proteins, thereby affecting various cellular processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s storage temperature can affect its stability . Furthermore, the physiological environment within the body, such as pH and the presence of other molecules, can also impact the compound’s efficacy and action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of maleic anhydride with a substituted furan to form an isobenzofuran-1,3-dione intermediate. This intermediate is then reacted with a primary amine to form the desired compound .

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups into alcohols or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .

Scientific Research Applications

2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-4-carboxylic acid has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carboxylic acid
  • 5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
  • 2-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]acetic acid

Uniqueness

What sets 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-4-carboxylic acid apart from similar compounds is its specific functionalization pattern, which imparts unique reactivity and biological activity. This makes it a valuable compound for targeted research and applications in various fields .

Properties

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O6/c17-9-5-4-8(11(18)15-9)16-12(19)6-2-1-3-7(14(21)22)10(6)13(16)20/h1-3,8H,4-5H2,(H,21,22)(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKKAISAKQMDGRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1547163-38-1
Record name 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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